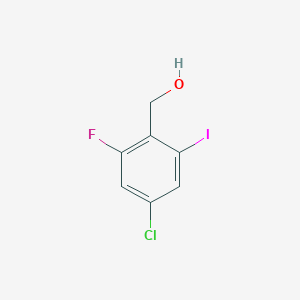
(4-Chloro-2-fluoro-6-iodophenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-2-fluoro-6-iodophenyl)methanol is an organic compound with the molecular formula C7H5ClFIO It is a halogenated phenylmethanol derivative, characterized by the presence of chlorine, fluorine, and iodine atoms on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-fluoro-6-iodophenyl)methanol typically involves the halogenation of phenylmethanol derivatives. One common method is the sequential introduction of halogen atoms through electrophilic aromatic substitution reactions. The reaction conditions often include the use of halogenating agents such as N-bromosuccinimide (NBS) or iodine monochloride (ICl) under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction parameters is optimized to achieve high efficiency and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-2-fluoro-6-iodophenyl)methanol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the halogenated benzene ring to form less substituted derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOMe or KOtBu in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include halogenated aldehydes, ketones, and substituted phenylmethanol derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(4-Chloro-2-fluoro-6-iodophenyl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Wirkmechanismus
The mechanism of action of (4-Chloro-2-fluoro-6-iodophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms on the benzene ring enhance its binding affinity and specificity towards these targets, modulating their activity and downstream signaling pathways. This compound may exert its effects through inhibition or activation of enzymatic reactions, leading to altered cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Chloro-2-fluoro-5-iodophenyl)methanol
- (4-Chloro-2-fluoro-3-iodophenyl)methanol
- (4-Chloro-2-fluoro-6-bromophenyl)methanol
Uniqueness
(4-Chloro-2-fluoro-6-iodophenyl)methanol is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced stability, solubility, and target specificity, making it a valuable tool in research and industrial applications.
Eigenschaften
Molekularformel |
C7H5ClFIO |
|---|---|
Molekulargewicht |
286.47 g/mol |
IUPAC-Name |
(4-chloro-2-fluoro-6-iodophenyl)methanol |
InChI |
InChI=1S/C7H5ClFIO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2 |
InChI-Schlüssel |
WAVOFHMNLXXQQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)CO)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


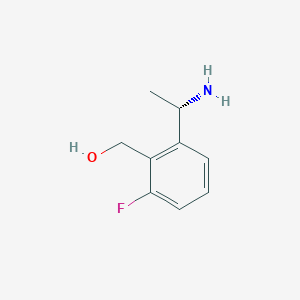
![10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile](/img/structure/B12974841.png)
![4-Iodo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12974843.png)
![2-(Difluoromethyl)benzo[d]thiazol-7-ol](/img/structure/B12974852.png)
![3-(5-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12974865.png)

![2,3,4,5-Tetrahydrobenzo[b]azocin-6(1H)-one](/img/structure/B12974871.png)
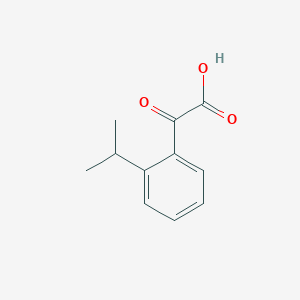
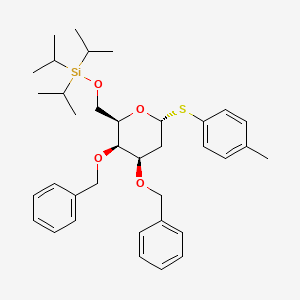
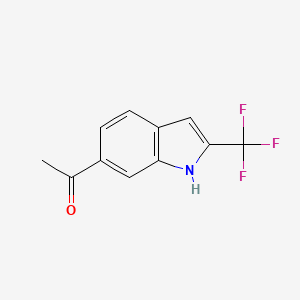
![2-(4-(Pyrrolidin-1-yl)phenyl)pyrano[3,2-g]indol-4(9H)-one](/img/structure/B12974885.png)
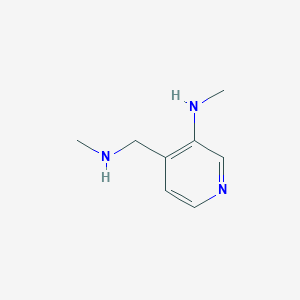
![8-Chloro-5H-benzo[b]carbazole](/img/structure/B12974887.png)

